Tricyclopentylphosphine tetrafluoroborate

Catalog No.
S3466123
CAS No.
610756-04-2
M.F
C15H28BF4P
M. Wt
326.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclopentylphosphine tetrafluoroborate

CAS Number

610756-04-2

Product Name

Tricyclopentylphosphine tetrafluoroborate

IUPAC Name

tricyclopentylphosphanium;tetrafluoroborate

Molecular Formula

C15H28BF4P

Molecular Weight

326.16 g/mol

InChI

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1/p+1

InChI Key

KTDMVANQORSVPI-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3

Tricyclopentylphosphine tetrafluoroborate (TCPB) is a salt composed of a cation (tricyclopentylphosphonium) and an anion (tetrafluoroborate). It is a white crystalline solid commonly used as a strong Lewis acid catalyst in organic synthesis [].


Molecular Structure Analysis

The key feature of TCPB's structure is the tricyclopentylphosphonium cation (TCP+). This cation features a central phosphorus atom bonded to three cyclopentyl groups. The cyclopentyl groups are cyclic hydrocarbons with five carbon atoms. The positive charge resides on the phosphorus atom due to the loss of a hydrogen ion [].

The tetrafluoroborate anion (BF4-) is a tetrahedral molecule with a central boron atom surrounded by four fluorine atoms. This anion acts as a counterion to balance the positive charge of the TCP+ cation [].


Chemical Reactions Analysis

Synthesis

TCPB is typically synthesized by the reaction of tricyclopentylphosphine (P(Cy)3) with tetrafluoroboric acid (HBF4) [].

P(Cy)3  +  HBF4  ->  TCPB  +  H+

Other Relevant Reactions:

TCPB's significance lies in its ability to act as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, meaning they can form temporary bonds with electron-donating molecules (Lewis bases). This activation of Lewis bases allows them to participate in various organic reactions. Specific examples of TCPB-catalyzed reactions include:

  • Friedel-Crafts reactions: TCPB can activate aromatic rings for acylation or alkylation reactions [].
  • Diels-Alder reactions: TCPB can enhance the rate and selectivity of Diels-Alder cycloadditions.
  • Polymerizations: TCPB can be used as a catalyst for the polymerization of various monomers.

Physical And Chemical Properties Analysis

  • Physical State: White crystalline solid [].
  • Melting Point: Likely high due to the presence of bulky cyclopentyl groups.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile.
  • Stability: Relatively stable under dry conditions, but may decompose upon exposure to moisture or heat.

Mechanism of Action (Lewis Acid Catalysis)

TCPB acts as a Lewis acid by accepting an electron pair from a Lewis base. This creates a more electrophilic center on the substrate molecule, making it more susceptible to attack by nucleophiles. The positive charge on the phosphorus atom of TCP+ allows it to readily accept electron pairs from Lewis bases.

For instance, in a Friedel-Crafts acylation reaction, TCPB accepts an electron pair from the carbonyl oxygen of an acyl chloride molecule. This weakens the C-Cl bond and generates a more electrophilic carbonyl carbon. This activated carbonyl carbon can then react with an aromatic ring to form a new C-C bond [].

Ligand for Ruthenium-Catalyzed Amide Bond Formation

TCPB acts as a ligand for ruthenium-based catalysts in the dehydrogenative coupling of amines and alcohols to form amide bonds. This reaction offers a greener alternative to traditional amide synthesis methods as it avoids the use of pre-activated coupling reagents and minimizes waste generation. [1]

Source

Mechanism

During the reaction, the TCPB ligand coordinates with the ruthenium metal center, facilitating the activation of both the amine and alcohol substrates. The dehydrogenation process removes hydrogen from the amine and alcohol, creating reactive intermediates that subsequently couple to form the desired amide bond.

Advantages

The use of TCPB in ruthenium-catalyzed amide bond formation offers several advantages, including:

  • Mild reaction conditions: The reaction can be conducted at relatively low temperatures and pressures, making it suitable for various substrates.
  • Broad substrate scope: The catalyst system can be used with a wide range of amines and alcohols, demonstrating its versatility.
  • High efficiency and selectivity: The reaction typically yields the desired amide product in good yields with high selectivity.

Potential Applications in Other Catalytic Processes

While the primary application of TCPB in research lies in ruthenium-catalyzed amide bond formation, its potential extends to other catalytic processes. Due to its steric and electronic properties, TCPB may find use in various transition-metal catalyzed reactions, including:

  • C-C bond formation reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Buchwald-Hartwig cross-coupling.
  • Carbonylation reactions: Introduction of a carbonyl group (C=O) into organic molecules.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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